molecular formula C13H7Cl3F3NO B1401788 (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol CAS No. 1311279-55-6

(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol

Cat. No. B1401788
M. Wt: 356.5 g/mol
InChI Key: SWYBTJZWSGHTED-UHFFFAOYSA-N
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Description

The compound contains a phenyl group (a benzene ring minus one hydrogen), which is a common motif in organic chemistry and is often involved in π-π stacking interactions . The compound also contains a pyridinyl group, which is a basic aromatic heterocycle that often participates in coordination chemistry . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and acidity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chloro and trifluoromethyl groups, and the formation of the methanol group . The exact methods would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of the compound would be influenced by the aromatic rings and the electron-withdrawing trifluoromethyl group . These features could affect the compound’s conformation, as well as its electronic and steric properties .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. The phenyl and pyridinyl groups could engage in electrophilic aromatic substitution reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Molecular Structure and Synthetic Applications

  • The study of isomorphous structures reveals the adherence to the chlorine-methyl exchange rule, highlighting the compound's significance in understanding structural isomorphism and disorder within crystal structures (Rajni Swamy et al., 2013).
  • Research on molecular structure, spectroscopic, and quantum chemical aspects of similar compounds demonstrates their antimicrobial potential and provides insight into molecular interactions, charge transfer, and stability (Sivakumar et al., 2021).
  • Investigations into novel pyrazoline derivatives for anti-inflammatory and antibacterial applications underline the compound's role in developing new therapeutic agents. Microwave-assisted synthesis methods offer advantages in yield and environmental friendliness (Ravula et al., 2016).

Biological Implications and Catalytic Efficiency

  • The production of enantiomerically pure forms of similar compounds using biocatalysts like Lactobacillus paracasei showcases the potential for creating analgesics and other pharmacologically active molecules in a highly selective manner (Şahin et al., 2019).
  • Whole-cell biocatalytic synthesis in a liquid-liquid biphasic microreaction system points to innovative approaches for synthesizing chiral intermediates with high efficiency and environmental benefits (Chen et al., 2021).

Additional Insights

  • The exploration of pincer (Se,N,Se) ligands and their palladium complexes emphasizes the compound's utility in catalytic applications, including the Heck reaction, showcasing its potential in organic synthesis and pharmaceutical manufacturing (Das et al., 2009).

Safety And Hazards

The safety and hazards of the compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling the compound to avoid exposure and minimize risk .

Future Directions

Future research on the compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

(4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO/c14-7-3-1-6(2-4-7)11(21)10-8(13(17,18)19)5-9(15)20-12(10)16/h1-5,11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBTJZWSGHTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149557
Record name 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol

CAS RN

1311279-55-6
Record name 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311279-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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